

# Application Notes and Protocols: LY3295668 in Combination with Standard-of-Care Chemotherapy

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## Compound of Interest

Compound Name: LY3295668

Cat. No.: B608743

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These application notes provide a summary of the current understanding and available data on the use of **LY3295668**, a selective Aurora Kinase A (AURKA) inhibitor, in combination with standard-of-care chemotherapy. The information is intended to guide preclinical and clinical research efforts in oncology.

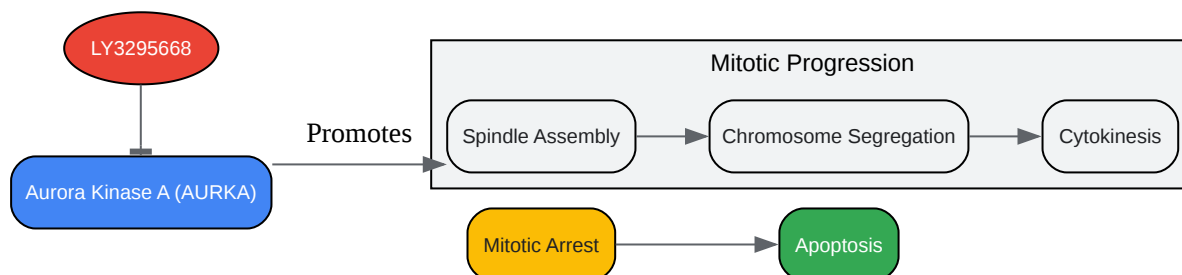
## Introduction

**LY3295668** is an orally bioavailable and potent small molecule inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the tumorigenesis of various cancers, making it a rational target for therapeutic intervention. Preclinical models have demonstrated that **LY3295668** can induce mitotic arrest and apoptosis in cancer cells and shows significant anti-tumor efficacy as a single agent and in combination with standard-of-care agents in tumor xenograft models, including small-cell lung cancer.[1] The manageable toxicity profile of **LY3295668**, with low rates of hematologic toxicity, suggests its potential for combination with cytotoxic chemotherapy.[2]

## Signaling Pathway

The primary mechanism of action of **LY3295668** is the inhibition of AURKA. This disruption of AURKA function leads to defects in mitotic spindle formation, ultimately resulting in mitotic

arrest and subsequent apoptosis in cancer cells.



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Caption: Mechanism of action of **LY3295668**.

## Preclinical Data

Preclinical studies have shown the potential of **LY3295668** in combination with other agents. In small-cell lung cancer (SCLC) xenograft models, **LY3295668** has demonstrated significant efficacy in combination with standard-of-care agents.<sup>[1]</sup>

## Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of **LY3295668** in combination with a standard chemotherapy agent in a subcutaneous xenograft model.

- Cell Line and Animal Model:
  - Select a relevant human cancer cell line (e.g., NCI-H446 for SCLC).
  - Use immunodeficient mice (e.g., athymic nude or SCID).
- Tumor Implantation:
  - Inject cancer cells subcutaneously into the flank of the mice.
  - Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm<sup>3</sup>).
- Treatment Groups:

- Randomize mice into the following treatment groups:
  - Vehicle control
  - **LY3295668** alone
  - Standard chemotherapy agent alone
  - **LY3295668** in combination with the standard chemotherapy agent
- Dosing and Administration:
  - **LY3295668**: Formulate as a solution in 20% 2-hydroxypropyl- $\beta$ -cyclodextrin (HPBCD) in 25 mmol/L phosphate buffer (pH 2). Administer orally (e.g., twice daily).[\[1\]](#)
  - Chemotherapy Agent: Administer according to standard preclinical protocols for the specific agent (e.g., intravenously or intraperitoneally).
- Efficacy Assessment:
  - Measure tumor volume with calipers at regular intervals.
  - Monitor animal body weight and overall health.
  - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
- Data Analysis:
  - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  - Statistically analyze differences in tumor volume between groups.

## Clinical Data

### Phase 1 Study in Relapsed/Refractory Neuroblastoma (NCT04106219)

A Phase 1 dose-escalation study evaluated **LY3295668** erbumine as a monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma.[3]

Table 1: Efficacy Results in Relapsed/Refractory Neuroblastoma

Treatment Cohort	Number of Patients	Best Response	Overall Response Rate (CR+PR)	Disease Control Rate (CR+PR+MR+SD)
Monotherapy	N/A	1 Minor Response (MR), 1 Stable Disease (SD) >12 months	0%	N/A
Combination Therapy	25	2 Partial Responses (PR), 2 Minor Responses (MR), 6 Stable Disease (SD)	8%	52%

Data sourced from a Phase 1 dose-escalation study.[3]

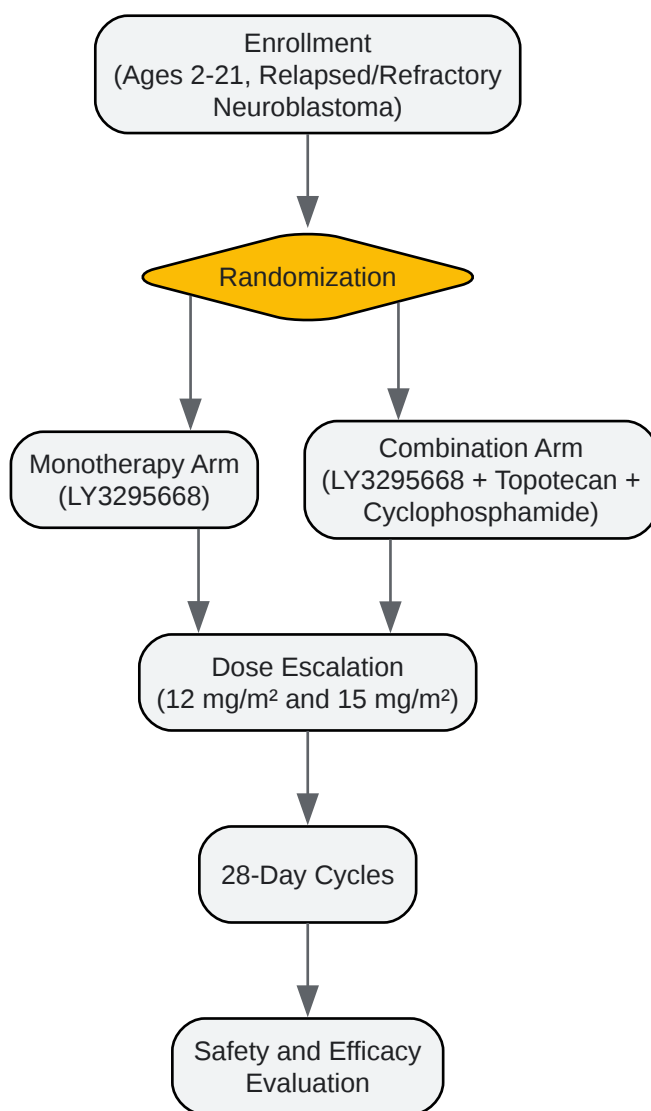
Table 2: Safety Profile in Relapsed/Refractory Neuroblastoma (Combination Cohort)

Adverse Event	Grade	Frequency
Dose-Limiting Toxicities	Grade 3 Mucositis, Grade 4 Neutropenia	1 patient
Treatment-Related Adverse Events (TRAEs)	Any Grade	88% (22 patients)
Grade ≥3	72% (18 patients)	
Most Common High-Grade TRAE	Myelosuppression	N/A

Data sourced from a Phase 1 dose-escalation study.[\[3\]](#)

## Experimental Protocol: Phase 1 Neuroblastoma Combination Therapy

- Patient Population: Patients aged 2-21 years with relapsed/refractory neuroblastoma.[\[3\]](#)
- Treatment Regimen:
  - **LY3295668** erbumine: Administered orally twice daily continuously at dose levels of 12 mg/m<sup>2</sup> and 15 mg/m<sup>2</sup>.[\[3\]](#) The recommended Phase 2 dose was determined to be 15 mg/m<sup>2</sup>.[\[3\]](#)
  - Topotecan and Cyclophosphamide: Administered intravenously.[\[3\]](#)
  - Treatment was administered in 28-day cycles.[\[3\]](#)
- Study Design: A rolling 6 design was used for dose escalation in both monotherapy and combination cohorts.[\[4\]](#)
- Primary Objective: To determine the safety and recommended Phase 2 dose of **LY3295668** as a single agent and in combination.
- Secondary Objectives: To evaluate the anti-tumor activity of **LY3295668** alone and in combination.



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Caption: Phase 1 Neuroblastoma Trial Workflow.

## Phase Ib/II Study in EGFR-Mutant NSCLC (NCT05017025)

A Phase Ib/II trial is currently evaluating the safety and efficacy of **LY3295668** in combination with osimertinib for patients with advanced or metastatic EGFR-mutant non-squamous non-small cell lung cancer who have progressed on a prior EGFR TKI.[5]

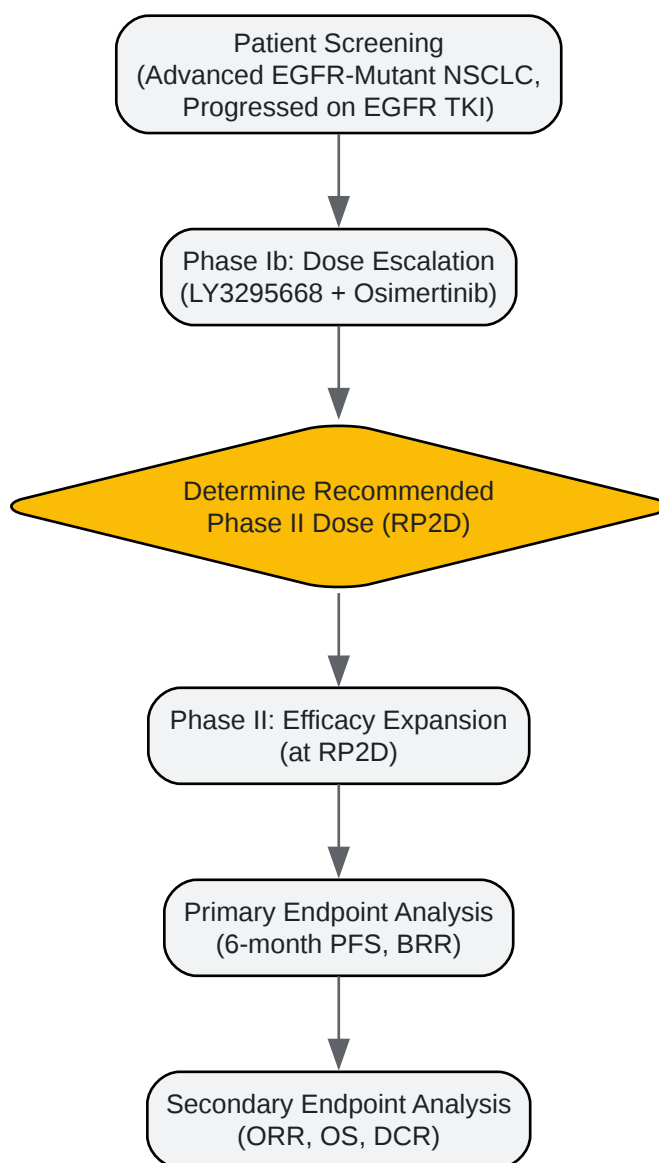
Table 3: Preliminary Efficacy in EGFR-Mutant NSCLC

Efficacy Endpoint	Result
6-month Progression-Free Survival (PFS) Rate	37% (10/27 patients)
Best Objective Response Rate (BRR)	3 Partial Responses

Preliminary data from the efficacy cohort (n=27).[6]

## Experimental Protocol: Phase Ib/II NSCLC Combination Therapy

- Patient Population: Patients with advanced or metastatic EGFR-mutant non-squamous NSCLC who have progressed on a prior third-generation EGFR TKI.[5]
- Treatment Regimen:
  - **LY3295668**: 25 mg administered orally twice daily (BID).[6]
  - Osimertinib: 80 mg administered orally once daily (QD).[6]
  - Treatment is administered in 28-day cycles for up to 2 years.[5]
- Study Design: A Phase Ib dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II efficacy expansion cohort.
- Primary Objectives:
  - Phase Ib: To evaluate dose-limiting toxicity (DLT) and establish the RP2D.[5]
  - Phase II: To assess the 6-month PFS rate and best objective response rate (BRR).[5]
- Secondary Objectives: To determine the objective response rate (ORR), overall survival (OS), and disease control rate (DCR).[5]



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Caption: Phase Ib/II NSCLC Trial Workflow.

## Conclusion

**LY3295668** in combination with standard-of-care chemotherapy presents a promising therapeutic strategy. The available clinical data, though early, suggests a manageable safety profile and potential for anti-tumor activity in heavily pre-treated pediatric neuroblastoma and advanced EGFR-mutant NSCLC. Further investigation, particularly from ongoing and future clinical trials, is necessary to fully elucidate the efficacy and optimal combination partners for **LY3295668** across various cancer types. The preclinical rationale for combining **LY3295668**



with chemotherapy in indications like SCLC warrants clinical exploration. Researchers are encouraged to consider the protocols and data presented herein for the design of future studies.

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